7-Bromo-1,3,3-trimethylindolin-2-one
Description
7-Bromo-1,3,3-trimethylindolin-2-one is a brominated indolinone derivative characterized by a bicyclic structure with a ketone group at position 2, bromine at position 7, and methyl substituents at positions 1 and 2. This compound is part of the indolin-2-one family, which is notable for its planar conformation and versatility in pharmaceutical and materials chemistry . Synonyms include 7-bromoindolin-2-one and 7-bromo-2-oxindole, with the CAS number 320734-35-8 . Indolin-2-one derivatives are frequently used as intermediates in synthesizing bioactive molecules, luminescent compounds, and agrochemicals due to their modifiable scaffold .
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
7-bromo-1,3,3-trimethylindol-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)7-5-4-6-8(12)9(7)13(3)10(11)14/h4-6H,1-3H3 |
InChI Key |
QOSVSAXKPVUAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)N(C1=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Brominated Indolin-2-ones
The position of the bromine substituent significantly influences the physicochemical and biological properties of indolin-2-one derivatives. Key analogs include:
Key Findings :
- Bromine at position 7 (target compound) enhances electrophilicity at the adjacent carbonyl group, making it reactive toward nucleophilic substitutions .
- Moving bromine to position 5 or 6 reduces steric hindrance near the ketone but may decrease bioactivity due to altered binding interactions .
Halogen-Swapped Analogs
Replacing bromine with other halogens modifies electronic properties:
Derivatives with Functional Group Variations
Pharmacologically Relevant Brominated Heterocycles
However, the indolin-2-one scaffold lacks the diazepine ring, limiting GABAergic effects .
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